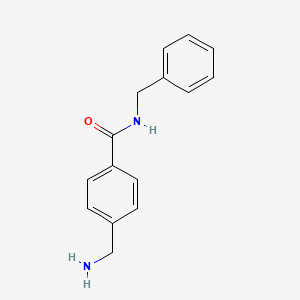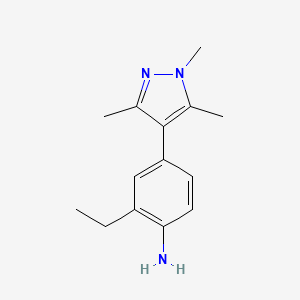
2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an aniline group substituted with an ethyl group and a trimethylpyrazolyl group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The reaction typically proceeds under mild conditions, often using a catalyst such as copper or palladium. The aniline group can be introduced through a nucleophilic substitution reaction with an appropriate aryl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods often employ cost-effective and environmentally friendly catalysts and solvents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and dyes due to its stability and reactivity.
作用機序
The mechanism of action of 2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Ethyl-4-(1,3,5-dimethylpyrazol-4-yl)aniline
- 2-Ethyl-4-(1,3,5-trimethylpyrazol-3-yl)aniline
- 2-Ethyl-4-(1,3,5-trimethylpyrazol-5-yl)aniline
Uniqueness
2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the trimethylpyrazolyl group provides distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
2-ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C14H19N3/c1-5-11-8-12(6-7-13(11)15)14-9(2)16-17(4)10(14)3/h6-8H,5,15H2,1-4H3 |
InChIキー |
HXTFYTWBCQLBOA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C2=C(N(N=C2C)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
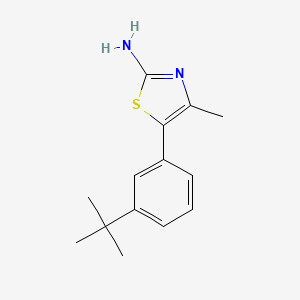


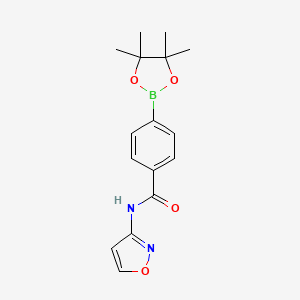

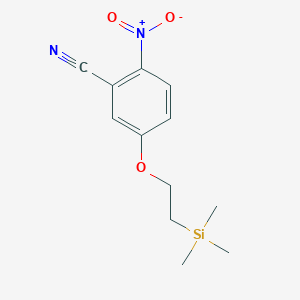
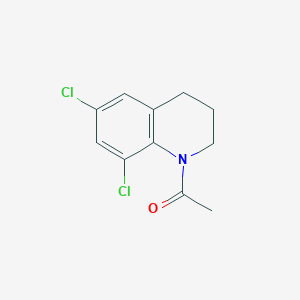
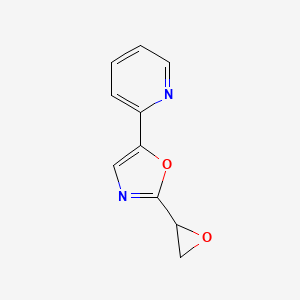
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
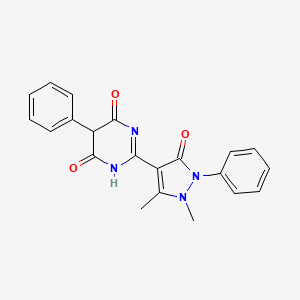
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
